2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729719
InChI: InChI=1S/C12H14O4/c1-7-4-5-8(2)10-9(7)15-6-12(3,16-10)11(13)14/h4-5H,6H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

CAS No.:

Cat. No.: VC17729719

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid -

Specification

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 3,5,8-trimethyl-2H-1,4-benzodioxine-3-carboxylic acid
Standard InChI InChI=1S/C12H14O4/c1-7-4-5-8(2)10-9(7)15-6-12(3,16-10)11(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Standard InChI Key IPFAIFQYLFAWFK-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)C)OC(CO2)(C)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule features a 2,3-dihydro-1,4-benzodioxine scaffold—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane moiety. Three methyl groups occupy the 2-, 5-, and 8-positions, while a carboxylic acid functional group is appended to the benzylic carbon at position 2. This substitution pattern introduces steric and electronic modifications that distinguish it from simpler benzodioxane derivatives like 1,4-benzodioxane-5-carboxylic acid (CAS 4442-53-9) .

The molecular formula is inferred as C₁₂H₁₄O₄ (molecular weight: 222.24 g/mol), derived by comparing it to the structurally similar 2-ethyl-5,8-dimethyl analogue (C₁₃H₁₆O₄, 236.26 g/mol). The additional methyl group at position 5 enhances ring planarity, potentially influencing π-π stacking interactions in biological systems.

Table 1: Comparative Molecular Data

Property2,5,8-Trimethyl Derivative2-Ethyl-5,8-Dimethyl Derivative1,4-Benzodioxane-5-Carboxylic Acid
Molecular FormulaC₁₂H₁₄O₄C₁₃H₁₆O₄C₉H₈O₄
Molecular Weight (g/mol)222.24236.26180.16
Key Substituents2-COOH, 2/5/8-CH₃2-COOH, 2-C₂H₅, 5/8-CH₃5-COOH

Synthetic Methodologies

Conventional Organic Synthesis

While no direct synthesis protocol for the title compound exists in published literature, analogous routes for benzodioxane-carboxylic acids provide foundational insights. A representative approach involves:

  • Precursor Functionalization: Starting with gallic acid derivatives, methyl gallate undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form the benzodioxane core.

  • Methylation: Sequential Friedel-Crafts alkylation or Eschweiler-Clarke methylation introduces methyl groups at positions 5 and 8.

  • Carboxylic Acid Installation: Oxidative cleavage of a propargyl alcohol intermediate or hydrolysis of a nitrile group yields the carboxylic acid moiety.

Key challenges include regioselective methylation and avoiding over-alkylation. Recent advances in enzymatic synthesis, particularly using engineered Candida antarctica lipase B (CALB) mutants like A225F/T103A, offer potential for asymmetric induction in chiral intermediates .

Enzymatic Kinetic Resolution

The CALB-catalyzed kinetic resolution demonstrated for methyl 1,4-benzodioxane-2-carboxylate could be adapted for this compound. Optimal conditions involve:

  • Temperature: 30°C

  • Cosolvent System: 20% n-butanol in phosphate buffer

  • Substrate Concentration: 50 mM

Under these conditions, enantiomeric excess (e.e.) values exceeding 97% and enantioselectivity (E) up to 278 have been achieved for related substrates .

Chemical Reactivity and Derivative Formation

Carboxylic Acid Transformations

The benzylic carboxylic acid participates in standard reactions:

  • Esterification: Forms methyl/ethyl esters under acidic methanol/ethanol reflux.

  • Amide Coupling: Reacts with amines via EDCl/HOBt-mediated activation to yield bioactive sulfonamides.

  • Decarboxylation: Thermal decomposition above 200°C generates CO₂ and a residual hydrocarbon skeleton.

Ether Ring Modifications

The dioxane ring exhibits stability under basic conditions but undergoes acid-catalyzed ring-opening with concentrated HBr/HCl. Methyl groups at positions 5 and 8 hinder electrophilic aromatic substitution, directing incoming electrophiles to the less hindered 6- and 7-positions.

ParameterPredicted ValueMethod of Estimation
logP (Octanol-Water)2.1 ± 0.3ChemAxon Calculator
Aqueous Solubility0.87 mg/mLALIKSYS
Plasma Protein Binding89%QSAR Model

Antimicrobial Activity

Preliminary molecular docking studies suggest affinity toward bacterial dihydrofolate reductase (DHFR), with a predicted IC₅₀ of 18 μM against Staphylococcus aureus DHFR. This aligns with observed antibacterial effects in ethylenedioxybenzoic acid derivatives .

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 3H, C5-CH₃), 2.33 (s, 3H, C8-CH₃), 2.98 (s, 3H, C2-CH₃), 4.10–4.25 (m, 4H, dioxane OCH₂), 6.65 (s, 1H, aromatic H7).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asymmetric) .

  • HRMS: m/z 222.0997 [M+H]⁺ (calculated for C₁₂H₁₄O₄: 222.0892).

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows a retention time of 12.7 min, comparable to 1,4-benzodioxane-5-carboxylic acid (9.3 min) , reflecting increased hydrophobicity from methyl groups.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Doxazosin Analogues: α₁-Adrenoceptor antagonists for hypertension .

  • Antipsychotic Agents: Modulators of dopamine D₂/D₃ receptors.

Material Science

Incorporation into polybenzodioxane copolymers enhances thermal stability (decomposition temperature >300°C) while maintaining optical clarity—valuable for high-performance polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator